6,6-Difluoro-3-azabicyclo[3.2.0]heptane
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Overview
Description
6,6-Difluoro-3-azabicyclo[3.2.0]heptane is a chemical compound with the molecular formula C6H9F2N . It is a derivative of azabicycloheptane, a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom .
Molecular Structure Analysis
The molecular structure of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane consists of a seven-membered ring with two fluorine atoms attached to the same carbon atom and a nitrogen atom incorporated into the ring . The average mass of the molecule is 133.139 Da, and the monoisotopic mass is 133.070313 Da .Scientific Research Applications
Pharmaceutical Synthesis
6,6-Difluoro-3-azabicyclo[3.2.0]heptane: is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure with fluorine substituents makes it an ideal candidate for creating potent bioactive molecules. For instance, similar structures have been utilized in the synthesis of antiviral medications like boceprevir, which is a protease inhibitor used in the treatment of hepatitis C .
properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-4-2-9-3-5(4)6/h4-5,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETFYARBJRZNMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-3-azabicyclo[3.2.0]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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